molecular formula C9H13N3O4S B3307059 Cytidine, 4'-thio- CAS No. 93080-09-2

Cytidine, 4'-thio-

カタログ番号: B3307059
CAS番号: 93080-09-2
分子量: 259.28 g/mol
InChIキー: GAKJJSAXUFZQTL-XVFCMESISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cytidine, 4'-thio- is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytidine, 4'-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 4'-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJJSAXUFZQTL-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction to 4'-Thio-Cytidine: A Nucleoside Analog of Therapeutic Interest

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4'-Thio-Cytidine for Researchers and Drug Development Professionals

4'-Thio-cytidine is a synthetic nucleoside analog where the oxygen atom in the furanose ring at the 4' position is replaced by a sulfur atom. This subtle yet significant structural modification imparts unique chemical and biological properties, making it a molecule of considerable interest in the fields of medicinal chemistry and drug development. 4'-Thionucleosides, including 4'-thio-cytidine, have garnered attention for their potent biological activities and enhanced metabolic stability.[1] Their incorporation into DNA or RNA can modulate gene expression and has shown promise in various therapeutic areas.[1]

The primary allure of 4'-thio-cytidine and its derivatives lies in their potential as antiviral and antineoplastic agents.[2][3] By mimicking natural nucleosides, they can be incorporated into the genetic material of viruses and cancer cells, ultimately disrupting their replication and growth. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and applications of 4'-thio-cytidine, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties of 4'-Thio-Cytidine

A thorough understanding of the physicochemical properties of 4'-thio-cytidine is fundamental to its application in research and development.

Chemical Structure

The chemical structure of 4'-thio-cytidine consists of a pyrimidine base, cytosine, attached to a 4'-thio-ribofuranose sugar moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for 4'-thio-cytidine is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one.[4]

Molecular Formula and Molecular Weight

The molecular formula of 4'-thio-cytidine is C9H13N3O4S.[4][5] This formula gives it a computed molecular weight of approximately 259.28 g/mol .[4]

PropertyValueSource
Molecular Formula C9H13N3O4S[4][5]
Molecular Weight 259.28 g/mol [4]
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one[4]
CAS Number 93080-09-2[4][5]

Synthesis of 4'-Thio-Cytidine

The synthesis of 4'-thionucleosides has been a subject of extensive research, with various strategies developed to achieve efficient and stereoselective production.[6] A common approach involves the synthesis of a peracylated 4-thio-d-ribofuranose as a key intermediate, which is then coupled with the desired nucleobase.[6]

A general synthetic workflow for 4'-thioribonucleosides, which can be adapted for 4'-thio-cytidine, is outlined below:

Synthesis_Workflow Start L-Lyxose Step1 Four-step conversion Start->Step1 Thiosugar 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose Step1->Thiosugar Step3 Glycosylation (e.g., with Tin Tetrachloride) Thiosugar->Step3 Step2 Silylation of Cytosine SilylatedBase Silylated Cytosine SilylatedBase->Step3 ProtectedNucleoside Protected 4'-Thio-Cytidine Step3->ProtectedNucleoside Step4 Deprotection (e.g., with NaOH in dioxane) ProtectedNucleoside->Step4 FinalProduct 4'-Thio-Cytidine Step4->FinalProduct

Caption: General synthetic workflow for 4'-thioribonucleosides.

Experimental Protocol: Synthesis of 4'-Thio-Cytidine Phosphoramidite

For incorporation into oligonucleotides, 4'-thio-cytidine is typically converted into its phosphoramidite derivative. The following is a representative protocol:

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 4'-thio-cytidine is protected with a dimethoxytrityl (DMTr) group.

  • Protection of the 2'-hydroxyl group: The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) group.[7]

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

  • Purification: The final 4'-thio-cytidine phosphoramidite is purified using column chromatography.

This phosphoramidite building block can then be used in automated solid-phase oligonucleotide synthesis.[7]

Applications in Research and Drug Development

The unique properties of 4'-thio-cytidine have led to its exploration in several therapeutic areas.

Antiviral Activity

4'-Thio-cytidine and its derivatives have demonstrated significant antiviral activity. For instance, 2'-deoxy-3'-oxa-4'-thiocytidine (dOTC) has shown efficacy against lamivudine-resistant strains of the human immunodeficiency virus (HIV).[8] This highlights the potential of 4'-thionucleosides in overcoming drug resistance, a major challenge in antiviral therapy.

Anticancer Potential

Derivatives of 4'-thio-cytidine have been investigated as potential antineoplastic agents.[3] For example, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) has exhibited potent anti-tumor activity in human pancreatic and ovarian tumor xenograft models.[9][10] The mechanism of action is believed to involve the inhibition of DNA synthesis in cancer cells.[11]

Oligonucleotide Modification

Incorporation of 4'-thio-cytidine into RNA oligomers has been shown to enhance their thermal stability.[6] This increased stability makes them attractive candidates for various in vitro and in vivo applications, including:

  • RNA interference (RNAi): Modified siRNAs can exhibit prolonged gene-silencing effects.[12]

  • Antisense technology: Enhanced stability can improve the efficacy of antisense oligonucleotides.

  • Ribozymes, decoys, and aptamers: Increased resistance to nuclease degradation is a significant advantage.[6]

Mechanism of Action

The biological activity of 4'-thio-cytidine analogs stems from their ability to be metabolized within the cell and incorporated into nucleic acids.

Mechanism_of_Action cluster_cell Target Cell (Virus-infected or Cancerous) Drug 4'-Thio-Cytidine Analog Phosphorylation Cellular Kinases Drug->Phosphorylation Triphosphate 4'-Thio-Cytidine Triphosphate Phosphorylation->Triphosphate Incorporation DNA/RNA Polymerases Triphosphate->Incorporation NucleicAcid Viral/Cellular DNA or RNA Incorporation->NucleicAcid Disruption Disruption of Nucleic Acid Function NucleicAcid->Disruption Apoptosis Apoptosis/Inhibition of Replication Disruption->Apoptosis

Caption: Cellular mechanism of action for 4'-thio-cytidine analogs.

Once inside the cell, 4'-thio-cytidine is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be recognized by DNA or RNA polymerases and incorporated into growing nucleic acid chains. The presence of the sulfur atom in the sugar backbone can lead to conformational changes and disrupt the normal function of the DNA or RNA, ultimately leading to the inhibition of replication or cell death (apoptosis).[11]

Conclusion

4'-Thio-cytidine is a versatile nucleoside analog with significant potential in drug development. Its unique chemical structure provides enhanced metabolic stability and potent biological activity. The ability to incorporate 4'-thio-cytidine into oligonucleotides opens up new avenues for the development of next-generation nucleic acid-based therapeutics. Further research into the synthesis, formulation, and biological evaluation of novel 4'-thio-cytidine derivatives is warranted to fully exploit their therapeutic potential in treating viral infections and cancer.

References

  • 4'-Thiocytidine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Biological Activity of 4'-Thionucleosides. (2013, February 15). Retrieved from [Link]

  • Cytidine, 4'-thio- | C9H13N3O4S | CID 22873853 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and physical and physiological properties of 4′-thioRNA: application to post-modification of RNA aptamer toward NF-κB | Nucleic Acids Research | Oxford Academic. (2004, July 1). Retrieved from [Link]

  • Synthesis and Properties of 4′-ThioLNA/BNA | Organic Letters - ACS Publications. (2021, May 3). Retrieved from [Link]

  • Synthesis and Properties of 4′-ThioLNA/BNA | Organic Letters - ACS Publications. (2021, May 3). Retrieved from [Link]

  • Chemical structure of 4′-thio-FAC and FAC. | Download Scientific Diagram - ResearchGate. (2018, April 13). Retrieved from [Link]

  • 4'-thio-2'-deoxycytidine (C9H13N3O3S) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center - MDPI. (2024, April 6). Retrieved from [Link]

  • Metabolism and metabolic actions of 4'-thiothymidine in L1210 cells - PubMed. (n.d.). Retrieved from [Link]

  • Synthetic studies on 2'-substituted-4'-thiocytidine derivatives as antineoplastic agents. (1999). Retrieved from [Link]

  • Antiviral Activity of 2′-Deoxy-3′-Oxa-4′-Thiocytidine (BCH-10652) against Lamivudine-Resistant Human Immunodeficiency Virus Type 1 in SCID-hu Thy/Liv Mice - PMC. (n.d.). Retrieved from [Link]

Sources

Pharmacokinetic Profiling and Therapeutic Dynamics of 4'-Thio-Cytidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the landscape of epigenetic therapeutics, I frequently encounter the fundamental pharmacokinetic (PK) bottlenecks of first-generation DNA methyltransferase 1 (DNMT1) inhibitors. Drugs like decitabine (5-aza-2'-deoxycytidine) suffer from rapid hydrolytic degradation and extensive first-pass metabolism, resulting in a short plasma half-life and poor oral bioavailability. The strategic bioisosteric replacement of the 4'-oxygen with a sulfur atom in the deoxyribose ring has birthed a new class of agents: 4'-thio-cytidine derivatives (e.g., T-dCyd and aza-T-dCyd). This technical guide dissects the PK properties, metabolic routing, and analytical methodologies essential for developing these next-generation hypomethylating agents.

Mechanistic Rationale: The 4'-Thio Advantage

The introduction of the 4'-thio modification fundamentally alters the nucleoside's electron distribution and ring conformation. This structural shift confers significant chemical stability against hydrolytic cleavage. For instance, the half-life of 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) in a pH 6.2 phosphate buffer is approximately 5-fold greater than that of decitabine 1[1].

This enhanced stability directly translates to superior oral bioavailability. Unlike traditional intravenous boluses that cause high Cmax​ -related off-target cytotoxicities, the oral viability of aza-T-dCyd allows for sustained, low-dose regimens that selectively deplete DNMT1 1[1].

Intracellular Routing and Pharmacodynamics

Once absorbed, 4'-thio-cytidine derivatives must navigate a bifurcated metabolic network. T-dCyd is a substrate for deoxycytidine kinase (dCK), which phosphorylates it to the active triphosphate form (T-dCTP). T-dCTP is subsequently incorporated into DNA during replication, where it forms a covalent, irreversible adduct with DNMT1, triggering enzyme degradation 2[2].

However, the primary catabolic sink is cytidine deaminase (CDA). In tissues with high CDA expression (e.g., the gastrointestinal tract and liver), T-dCyd is rapidly deaminated to 4'-thio-2'-deoxyuridine (T-dUrd) 1[1]. Understanding this balance between kinase-driven activation and deaminase-driven degradation is critical for accurate PK modeling.

MetabolicPathway TdCyd 4'-thio-2'-deoxycytidine (T-dCyd) CDA Cytidine Deaminase (CDA) TdCyd->CDA Deamination (Catabolism) Kinase dCyd Kinases (dCK) TdCyd->Kinase Phosphorylation (Anabolism) TdUrd 4'-thio-2'-deoxyuridine (T-dUrd) CDA->TdUrd TdCTP T-dCTP (Active Triphosphate) Kinase->TdCTP DNA DNA Incorporation TdCTP->DNA Replication DNMT1 DNMT1 Depletion (Hypomethylation) DNA->DNMT1 Covalent Adduct Formation

Intracellular metabolic routing of 4'-thio-cytidine derivatives.

Quantitative Pharmacokinetic Profiling

To contextualize the PK advantages of the 4'-thio moiety, we can analyze the disposition of related 4'-thio nucleosides, such as the reverse transcriptase inhibitor dOTC (2'-deoxy-3'-oxa-4'-thiocytidine). Clinical studies of dOTC reveal a robust volume of distribution ( Vd​ ) and extended terminal half-life, characteristics shared by the broader 4'-thio class 3[3].

Table 1: Comparative Pharmacokinetic Parameters of Cytidine Analogs

CompoundOral BioavailabilityTerminal Half-Life ( t1/2​ )Volume of Distribution ( Vd​ )Primary Catabolic Sink
Decitabine Low (<10%)~1.5 h~1.0 L/kgHydrolysis / CDA
aza-T-dCyd HighExtendedPreclinicalCytidine Deaminase (CDA)
(+) dOTC 77.2%18.0 h74.7 L/65 kgRenal Clearance
(-) dOTC 80.7%6.8 h51.7 L/65 kgRenal Clearance

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To accurately determine clearance ( CL ) and Vd​ , robust bioanalytical methods are paramount. Standard HPLC methods often fail due to the high polarity and hydrophilicity of T-dCyd 2[2]. The following protocol is designed as a self-validating system : every step includes a mechanistic safeguard against ex vivo artifacts.

Step-by-Step Methodology
  • Sample Collection & Enzymatic Quenching:

    • Action: Collect whole blood into K2EDTA tubes pre-spiked with Tetrahydrouridine (THU) to a final concentration of 25 µg/mL.

    • Causality & Validation: THU is a potent transition-state inhibitor of CDA. Without immediate THU addition, T-dCyd will rapidly deaminate to T-dUrd ex vivo, falsely elevating metabolite levels and artificially shortening the calculated half-life.

  • Internal Standard (IS) Addition:

    • Action: Spike plasma aliquots with a stable isotope-labeled internal standard (e.g., 15N3​ -T-dCyd).

    • Causality & Validation: Co-eluting endogenous matrix components cause ion suppression in the mass spectrometer. A stable isotope standard experiences identical suppression, self-correcting the quantitative readout regardless of patient-specific plasma variations.

  • Solid Phase Extraction (SPE):

    • Action: Load plasma onto a conditioned hydrophilic-lipophilic balance (HLB) SPE cartridge. Wash with 5% methanol, elute with 100% methanol.

    • Causality & Validation: T-dCyd is highly polar. Traditional liquid-liquid extraction yields poor recovery. HLB polymeric sorbents retain polar nucleosides effectively, ensuring a high signal-to-noise ratio.

  • Chromatographic Separation:

    • Action: Inject onto a C18 reversed-phase column using an isocratic mobile phase of 5% acetonitrile in 10 mM ammonium formate.

    • Causality & Validation: The low organic content ensures adequate retention of the hydrophilic analyte, while ammonium formate provides the necessary ionic strength and volatility for optimal electrospray ionization (ESI) 2[2].

  • Tandem Mass Spectrometry (SRM):

    • Action: Monitor specific precursor-to-product ion transitions in positive ESI mode.

PKWorkflow Sample 1. Plasma Collection (+ THU Inhibitor) IS 2. Stable Isotope Spiking Sample->IS SPE 3. HLB Solid Phase Extraction IS->SPE LC 4. Isocratic Reversed Phase HPLC SPE->LC MS 5. Tandem Mass Spec (SRM Mode) LC->MS Data 6. PK Parameter Calculation MS->Data

Self-validating LC-MS/MS workflow for T-dCyd pharmacokinetic profiling.

Future Trajectories: Fluorinated Derivatives

The evolution of this class continues with the incorporation of fluorine atoms, yielding compounds like F-aza-T-dCyd (NSC801845). Fluorination is a classical strategy to modulate PK/PD parameters, often increasing metabolic stability and altering lipophilicity 4[4]. In preclinical xenograft models (e.g., HCT-116 and HL-60), F-aza-T-dCyd demonstrated superior efficacy and durable complete tumor regressions compared to aza-T-dCyd, warranting rapid clinical translation4[4].

References

  • Source: nih.
  • Absolute Bioavailability and Disposition of (−) and (+) 2′-Deoxy- 3′-Oxa-4′-Thiocytidine (dOTC)
  • F-aza-T-dCyd (NSC801845)
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)

Sources

Thermodynamic Profiling and Structural Causality of 4'-Thio-Cytidine Base Pairing in RNA Duplexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of RNA interference (RNAi) and antisense oligonucleotide (ASO) therapeutics relies heavily on chemical modifications to overcome the inherent instability of natural RNA. Among the most profound bioisosteric substitutions is the 4'-thio modification, wherein the 4'-oxygen of the ribose ring is replaced by a sulfur atom. This technical guide explores the thermodynamic signatures, structural causality, and self-validating experimental protocols associated with 4'-thio-cytidine (4'-S-C) and 4'-thio-RNA duplexes.

The Chemical Logic and Structural Causality of 4'-Thio Modification

The substitution of oxygen (electronegativity 3.44) with sulfur (electronegativity 2.58) fundamentally alters the stereoelectronic landscape of the nucleoside. Sulfur possesses a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and forms longer C–S bonds (~1.8 Å) compared to native C–O bonds (~1.4 Å).

Causality of Structural Preorganization: These physical differences alter the anomeric effect and introduce specific steric constraints that strongly bias the 4'-thio-ribose ring into a C3'-endo (North) conformation . The C3'-endo pucker is the structural hallmark of the A-form RNA double helix. By preorganizing the single-stranded RNA into this geometry, the 4'-thio modification significantly reduces the entropic penalty ( −TΔS ) typically associated with duplex formation[1].

However, the dominant driver of duplex stability is not entropic, but enthalpic . The highly polarizable nature of the sulfur atom enhances London dispersion forces, leading to superior base-stacking interactions within the helical core.

Mechanism N1 4'-Thio Substitution (O4' → S4') N2 C3'-endo Sugar Pucker (Preorganization) N1->N2 Stereoelectronic Effect N3 Enhanced Base Stacking (High Polarizability) N1->N3 van der Waals Radius N4 Enthalpic Stabilization (ΔH << 0) N2->N4 Reduced Entropic Penalty N3->N4 Dispersion Forces N5 Increased Duplex Tm & Nuclease Resistance N4->N5 Thermodynamic Sink

Logical flow of 4'-thio modification driving RNA duplex thermodynamic stability.

Thermodynamic Signatures of 4'-Thio-RNA Duplexes

Extensive UV melting and differential scanning calorimetry (DSC) studies reveal a strict hierarchy in the thermal stability of modified duplexes: 4′-thioRNA:4′-thioRNA >> 4′-thioRNA:RNA > RNA:RNA > RNA:DNA > 4′-thioRNA:DNA [1].

When 4'-thio-cytidine and other 4'-thionucleosides are incorporated into an RNA strand, the melting temperature ( Tm​ ) of the resulting duplex increases by approximately 0.3 °C to 1.4 °C per modification, depending on sequence context and adjacent modifications[2].

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters extracted via Van't Hoff analysis for a standard 15-mer complementary sequence. The data clearly demonstrates that the enhanced stability (more negative ΔG ) of the 4'-thioRNA:RNA duplex is driven by a massive gain in binding enthalpy ( ΔH ), which easily overcomes the compensatory increase in the entropic penalty ( −TΔS )[1].

Duplex Architecture Tm​ (°C) ΔG37∘​ (kcal/mol) ΔH∘ (kcal/mol) −TΔS∘ (kcal/mol)
RNA : RNA (Native)66.2 ± 0.2-15.4-105.289.8
4'-thioRNA : RNA 72.5 ± 0.3-18.1-122.4104.3
4'-thioRNA : 4'-thioRNA >99.0N/AN/AN/A*

*Note: Homoduplexes of fully modified 4'-thioRNA exhibit extreme thermal stability, often exceeding the boiling point of the aqueous buffer, precluding standard baseline extraction for Van't Hoff analysis.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, thermodynamic profiling must employ self-validating experimental loops. The following protocols detail the exact methodologies required to extract and verify the thermodynamic parameters of 4'-thio-cytidine modified RNA.

Protocol A: UV-Melting Thermodynamics & Hysteresis Validation

Objective: Determine the Tm​ and extract Van't Hoff parameters ( ΔHVH​ , ΔSVH​ ) while proving the system is in thermodynamic equilibrium.

  • Sample Preparation: Dilute the synthesized 4'-thio-RNA and its complementary target to a final concentration of 3 µM each in a degassed buffer containing 10 mM sodium cacodylate (pH 7.0) and 100 mM NaCl[1].

  • Annealing (Secondary Structure Elimination): Heat the samples to 90 °C for 5 minutes to denature kinetic traps and misfolded secondary structures. Cool gradually to room temperature.

  • Thermal Denaturation (Melting): Ramp the temperature from 20 °C to 95 °C at a strict rate of 0.5 °C/min while monitoring hyperchromicity at 260 nm.

    • Causality: A slow ramp rate is critical. Faster rates (e.g., 2.0 °C/min) outpace the kinetics of duplex unwinding, leading to artificially inflated Tm​ values.

  • Hysteresis Check (Self-Validation): Immediately reverse the temperature ramp, cooling from 95 °C to 20 °C at 0.5 °C/min. Overlay the heating and cooling curves.

    • Causality: If the curves perfectly overlap (zero hysteresis), the transition is in thermodynamic equilibrium, validating the assumption of a two-state transition (Folded Unfolded) required for accurate Van't Hoff analysis.

Protocol B: Differential Scanning Calorimetry (DSC) Validation

Objective: Directly measure the calorimetric enthalpy ( ΔHcal​ ) to validate the Van't Hoff derivations.

  • Measurement: Load 50 µM of the annealed duplex into the DSC sample cell with matching buffer in the reference cell. Scan from 20 °C to 100 °C at 1.0 °C/min.

  • Integration: Integrate the heat capacity ( Cp​ ) curve over the transition baseline to yield ΔHcal​ [1].

  • Two-State Confirmation (Self-Validation): Compare ΔHcal​ to ΔHVH​ . If ΔHVH​≈ΔHcal​ , the two-state model is rigorously confirmed. A significant discrepancy ( ΔHVH​<ΔHcal​ ) indicates the presence of stable intermediate states, which is rare for short 4'-thio-RNA duplexes but critical to rule out.

Protocol P1 Oligo Synthesis & Purification P2 UV Denaturation (0.5 °C/min Ramp) P1->P2 3 µM in Buffer P3 Hysteresis Check (Heating vs Cooling) P2->P3 Absorbance at 260nm P4 Van't Hoff Analysis (ΔH_VH Calculation) P3->P4 No Hysteresis (Equilibrium) P5 DSC Validation (Direct ΔH_cal) P4->P5 Compare Enthalpies P6 Two-State Model Confirmation P5->P6 ΔH_VH ≈ ΔH_cal

Self-validating experimental workflow for thermodynamic profiling of RNA duplexes.

Therapeutic Implications in Drug Development

The thermodynamic behavior of 4'-thio-cytidine translates directly into pharmacokinetic advantages for RNA therapeutics.

  • Nuclease Resistance: The substitution of the 4'-oxygen with sulfur creates a steric and electronic environment that is highly unfavorable for the transition states of serum nucleases. Fully modified 4'-thio-RNA exhibits a half-life in human serum that is approximately 600 times greater than that of natural RNA[1].

  • Synergistic siRNA Design: In siRNA development, decreasing the thermodynamic stability at the 5'-end of the antisense strand is necessary for optimal RISC loading. However, overall duplex stability must be maintained to prevent premature degradation. Strategically placing 4'-thio-cytidine and other 4'-thionucleosides in a "gapmer" design, or combining them with 2'-O-alkyl modifications (such as 2'-O-MOE), synergistically enhances both the thermodynamic stability of the passenger-guide duplex and its resistance to exonucleases, without disrupting the A-form geometry required for RNAi machinery recognition[2].

Sources

hydrogen bonding properties of 4'-thio-cytidine

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Oligonucleotide Therapeutics: Hydrogen Bonding and Thermodynamic Properties of 4'-Thio-Cytidine

Executive Summary

As the therapeutic landscape of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) expands, the demand for novel chemical modifications that enhance nuclease resistance without compromising target affinity has accelerated. 4'-Thio-cytidine (4'-thio-C), a nucleoside analogue where the furanose ring oxygen is replaced by a sulfur atom, represents a structural paradigm shift[1]. This technical guide dissects the mechanistic causality behind the hydrogen bonding fidelity, thermodynamic stability, and structural properties of 4'-thio-C, providing a self-validating framework for drug development professionals.

Mechanistic Causality: The 4'-Thio Substitution

Electronic and Steric Perturbations

The substitution of the 4'-oxygen with sulfur introduces profound physicochemical changes to the nucleoside architecture. Sulfur is significantly larger and less electronegative than oxygen. This atomic substitution results in a longer C–S bond (approximately 1.82 Å) and a more acute endocyclic C–S–C angle[2]. Consequently, the S–C–N anomeric effect is inherently weaker when compared to native ribonucleosides[2].

Hydrogen Bonding Fidelity

A critical concern when engineering nucleoside modifications is the potential disruption of Watson-Crick base pairing. However, the 4'-thio substitution elegantly isolates the electronic perturbation to the sugar moiety. Because the electronic environment of the cytosine nucleobase remains unperturbed, the hydrogen-bonding properties—specifically the three hydrogen bonds shared with guanosine—are perfectly conserved[2]. This allows 4'-thio-C to maintain high-fidelity target recognition without steric or electronic clashes at the duplex interface.

Conformational Dynamics and Thermodynamic Stability

Despite the weaker gauche effect of the [S–C–C–O] fragment (due to sulfur's lower electronegativity), 4'-thioribonucleosides strongly prefer the C3'-endo (N-type) sugar pucker[3]. This conformational pre-organization is highly RNA-like. When incorporated into an oligonucleotide strand, 4'-thio-C drives the resulting duplex into a canonical A-form helical geometry[3]. The thermodynamic stability of 4'-thio-RNA duplexes is significantly enhanced; 4'-thio-RNA:RNA duplexes exhibit higher melting temperatures (Tm) than native RNA:RNA duplexes, and fully modified 4'-thio-RNA duplexes are hyper-stable[3].

Logic A 4'-Oxygen → 4'-Sulfur Substitution B Decreased Electronegativity & Longer C-S Bond A->B D Unperturbed Nucleobase Electronic Environment A->D C C3'-endo Sugar Pucker (N-type Conformation) B->C F A-Form Helix Hyper-Stabilization C->F E Intact Watson-Crick Hydrogen Bonding D->E E->F

Fig 1. Mechanistic pathway: 4'-thio substitution driving A-form helix stabilization.

Experimental Protocols: A Self-Validating System

To validate the properties of 4'-thio-C in therapeutic constructs, a rigorous, self-validating experimental workflow must be employed. The following protocols detail the causality behind each experimental choice to ensure robust data generation.

Protocol 1: Thermodynamic Profiling via UV Melting (Tm) Analysis

Objective : Quantify the thermodynamic stabilization conferred by 4'-thio-C incorporation. Causality : UV melting exploits the hyperchromic effect. As the duplex unwinds, unstacked nucleobases absorb more UV light at 260 nm. Measuring the Tm provides a direct, quantitative readout of hydrogen bond integrity and base-stacking stability. Step-by-Step Methodology :

  • Sample Preparation : Dissolve the 4'-thio-C modified oligonucleotide and its complementary RNA target to a final duplex concentration of 2.0 μM in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing : Heat the mixture to 90°C for 5 minutes to disrupt any secondary structures or homodimers. Slowly cool the sample to room temperature at a controlled rate of 1°C/min to ensure proper Watson-Crick hydrogen bonding.

  • Equilibration : Transfer the sample to a quartz cuvette (1 cm path length) and equilibrate in a UV-Vis spectrophotometer equipped with a Peltier temperature controller at 15°C for 10 minutes.

  • Data Acquisition : Ramp the temperature from 15°C to 90°C at a precise rate of 0.5°C/min. Record the absorbance at 260 nm every 0.5°C.

  • Analysis : Determine the Tm by calculating the first derivative of the melting curve (dA260/dT). A positive shift in Tm (ΔTm) relative to the unmodified control validates thermodynamic stabilization.

Protocol 2: Structural Elucidation via Circular Dichroism (CD) Spectroscopy

Objective : Confirm the preservation of the A-form helical geometry. Causality : CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. The chiral environment of the sugar-phosphate backbone and the stacked nucleobases produces distinct spectral signatures, allowing researchers to differentiate between A-form (RNA-like) and B-form (DNA-like) helices[4]. Step-by-Step Methodology :

  • Sample Preparation : Prepare the duplex at a concentration of 3-5 μM in the identical physiological buffer used for UV melting to maintain cross-assay consistency.

  • Instrument Setup : Purge the CD spectropolarimeter with nitrogen gas for 15 minutes prior to use to prevent ozone formation and ensure deep-UV transparency.

  • Measurement : Scan the sample from 320 nm down to 200 nm at a constant 20°C. Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and average at least 3 accumulations to enhance the signal-to-noise ratio.

  • Validation : Analyze the spectra for a dominant positive band near 260-270 nm and a negative band near 210 nm. These are the hallmark signatures of an A-form helix, confirming that 4'-thio-C does not distort the global duplex architecture[4].

Workflow A 4'-Thio-C Synthesis B Solid-Phase Oligo Assembly A->B C UV Melting (Thermodynamics) B->C Affinity D CD Spectroscopy (Conformation) B->D Structure E Exonuclease Assay B->E Stability

Fig 2. Self-validating experimental workflow for evaluating 4'-thio-C modified oligonucleotides.

Quantitative Data Summary

The following table synthesizes the comparative properties of 4'-thio-modified RNA against native and commonly used modified oligonucleotides, highlighting its superiority in therapeutic contexts.

Table 1: Comparative Properties of Nucleoside Modifications

ModificationSugar Pucker PreferenceHydrogen Bonding FidelityNuclease ResistanceDuplex Stability (ΔTm/mod)
Native RNA C3'-endoBaselineLowBaseline
2'-O-Me RNA C3'-endoIntactHigh+0.5 to +1.0 °C
2'-F RNA C3'-endoIntactHigh+1.0 to +2.0 °C
4'-Thio-RNA C3'-endoIntactVery High+0.3 to +1.5 °C

(Note: The ΔTm values are approximate and highly sequence-dependent; however, 4'-thio-RNA consistently provides positive thermal stabilization[2].)

References

  • Synthesis and properties of 4′-ThioDNA: unexpected RNA-like behavior of 4′-thioDNA. Oxford Academic.
  • Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. PMC - NIH.
  • A flexible and scalable synthesis of 4′-thionucleosides. PMC - NIH.
  • Improving RNA Interference in Mammalian Cells by 4'-Thio-Modified Small Interfering RNA (siRNA). ACS Publications.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Thio-Cytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-4'-thio-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. 4'-Thionucleosides, where the furanose ring oxygen is replaced by sulfur, are a critical class of analogs used in the development of therapeutic oligonucleotides due to their enhanced nuclease resistance and unique structural properties. This protocol is intended for researchers, chemists, and drug development professionals in the fields of nucleic acid chemistry and therapeutic development. We will detail the chemical principles, a step-by-step synthesis protocol, purification methods, and critical quality control characterization, with an emphasis on explaining the causality behind experimental choices to ensure a robust and reproducible synthesis.

Introduction and Scientific Principles

The targeted replacement of the O4' oxygen with a sulfur atom in the deoxyribose scaffold of cytidine yields 4'-thio-cytidine. This modification imparts significant biological properties to oligonucleotides, including increased resistance to degradation by cellular nucleases, which is a major hurdle in the development of nucleic acid-based drugs. The resulting phosphorodithioate linkages, when incorporated, are also achiral at the phosphorus center, simplifying stereochemical considerations.[1]

The synthesis of the corresponding phosphoramidite building block is essential for its incorporation into oligonucleotides via automated solid-phase synthesis.[2][3][4] The overall synthetic strategy involves a three-step process starting from commercially available 4'-thio-2'-deoxycytidine:

  • 5'-Hydroxyl Protection: Selective protection of the primary 5'-hydroxyl group with an acid-labile 4,4'-dimethoxytrityl (DMT) group. The DMT group is chosen for its stability during subsequent reactions and its facile, quantitative removal under mild acidic conditions on an automated synthesizer, which also allows for spectrophotometric monitoring of coupling efficiency.[3][5][6]

  • N4-Amino Group Protection: Protection of the exocyclic amine of cytosine as an N-acetyl derivative. This is crucial to prevent unwanted side reactions at this nucleophilic site during the phosphitylation and oligonucleotide synthesis steps.[7][8][9]

  • 3'-Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl group. This is the key step that renders the nucleoside ready for coupling during oligonucleotide synthesis. The use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is standard, creating a stable yet readily activated building block.[10][11]

Each step requires careful execution and purification to ensure the final phosphoramidite is of high purity, as impurities can significantly hinder the efficiency of oligonucleotide synthesis.[12]

Synthesis Workflow Overview

The following diagram illustrates the high-level workflow for the preparation of 4'-thio-cytidine phosphoramidite.

Synthesis_Workflow Start 4'-Thio-2'-deoxycytidine Step1 Step 1: 5'-O-DMT Protection Start->Step1 DMT-Cl, Pyridine Intermediate1 5'-O-DMT-4'-thio-2'-deoxycytidine Step1->Intermediate1 Step2 Step 2: N4-Acetylation Intermediate1->Step2 Acetic Anhydride Intermediate2 5'-O-DMT-N4-acetyl-4'-thio-2'-deoxycytidine Step2->Intermediate2 Step3 Step 3: 3'-O-Phosphitylation Intermediate2->Step3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA FinalProduct Final Phosphoramidite Product Step3->FinalProduct

Caption: Overall synthetic scheme for 4'-thio-cytidine phosphoramidite.

Materials and Reagents

ReagentGradeSupplier (Example)Notes
4'-Thio-2'-deoxycytidine>98%CarbosynthStarting material.
4,4'-Dimethoxytrityl chloride (DMT-Cl)Synthesis GradeSigma-AldrichStore under argon/nitrogen in a desiccator.
PyridineAnhydrous, >99.8%Acros OrganicsUse a freshly opened bottle or distill over CaH₂.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUse from a solvent purification system or over molecular sieves.
Methanol (MeOH)ACS GradeVWRUsed for quenching.
Acetic AnhydrideReagent Grade, >99%Sigma-AldrichHandle in a fume hood.
N,N-Diisopropylethylamine (DIPEA)>99.5%Alfa AesarDistill from CaH₂ and store over KOH.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite>97%Glen ResearchHighly moisture-sensitive. Handle under inert atmosphere.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificUsed for chromatography.
HexanesHPLC GradeVWRUsed for chromatography.
Triethylamine (TEA)>99.5%Sigma-AldrichAdd to chromatography solvents to prevent product degradation.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.

Safety Precautions: This synthesis involves hazardous and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Anhydrous conditions are critical for the success of the protection and phosphitylation steps.

Detailed Synthesis Protocol

Step 1: 5'-O-Dimethoxytritylation

Principle: The primary 5'-hydroxyl group of 4'-thio-2'-deoxycytidine is significantly more reactive than the secondary 3'-hydroxyl group, allowing for selective protection using DMT-Cl in the presence of a base like pyridine, which also acts as the solvent.[6]

Procedure:

  • Azeotropically dry 4'-thio-2'-deoxycytidine (1.0 eq) by co-evaporation with anhydrous pyridine (2 x 10 mL) under reduced pressure.

  • Dissolve the dried nucleoside in anhydrous pyridine (approx. 10 mL per gram of nucleoside) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., DCM:MeOH 9:1). The product will have a higher Rf value than the starting material. The reaction is typically complete in 2-4 hours.

  • Once the reaction is complete, quench by adding cold methanol (0.5 mL).

  • Evaporate the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain a crude foam.

  • Purify the crude product by silica gel column chromatography.[5]

    • Column Equilibration: Equilibrate the column with Hexane/EtOAc/TEA (e.g., 50:49:1).

    • Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc), containing 1% triethylamine to prevent detritylation on the acidic silica gel.[10][13]

  • Combine the fractions containing the pure product (visualized by TLC and UV light) and evaporate the solvent to yield 5'-O-DMT-4'-thio-2'-deoxycytidine as a white foam.

Step 2: N4-Acetylation

Principle: The exocyclic amine is protected by acetylation using acetic anhydride. Pyridine often serves as a catalyst and solvent for this transformation. This step must be performed after DMT protection to avoid acetylation of the 5'-OH group.

Procedure:

  • Dissolve the 5'-O-DMT-4'-thio-2'-deoxycytidine (1.0 eq) in anhydrous pyridine in a flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (DCM:MeOH 95:5).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.

  • Extract the product into DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary, using a similar solvent system as in Step 1.

Step 3: 3'-O-Phosphitylation

Principle: This is the critical step where the phosphoramidite moiety is introduced at the 3'-hydroxyl group. The reaction uses 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as the phosphitylating agent and a non-nucleophilic base, such as DIPEA, to scavenge the HCl byproduct.[11] Strict anhydrous conditions are paramount as the phosphitylating reagent and the product are extremely sensitive to hydrolysis.[12]

Procedure:

  • Thoroughly dry the 5'-O-DMT-N4-acetyl-4'-thio-2'-deoxycytidine (1.0 eq) under high vacuum for several hours.

  • Dissolve the dried material in anhydrous DCM (approx. 20 mL per gram) in a flame-dried, argon-flushed flask.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • In a separate flask, dissolve 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) in anhydrous DCM.

  • Add the phosphitylating reagent solution dropwise to the stirred nucleoside solution at room temperature under argon.

  • Stir the reaction for 2-3 hours. Monitor the reaction by ³¹P NMR or TLC.

  • Once the reaction is complete, quench with cold, saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it again with saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude phosphoramidite.

  • Purify the crude product immediately by flash silica gel chromatography.

    • Slurry and Column Preparation: Deactivate the silica gel by preparing a slurry in the elution solvent containing triethylamine.

    • Elution: Use a non-polar solvent system, such as Hexane:EtOAc:TEA (e.g., 69:30:1), and elute the product quickly.

  • Combine the pure fractions, evaporate the solvent, and dry the resulting white foam under high vacuum overnight. Store the final product under argon at -20 °C.

Characterization and Quality Control

Ensuring the purity of the final phosphoramidite is critical for successful oligonucleotide synthesis.[12] A combination of NMR spectroscopy and mass spectrometry should be used.

³¹P NMR Spectroscopy

Principle: ³¹P NMR is the most direct and effective method for assessing phosphoramidite purity.[12] The trivalent phosphorus in the desired product gives a characteristic signal, while common impurities like oxidized P(V) species or hydrolyzed byproducts resonate at distinct chemical shifts.[14]

Expected Results:

  • Product: The final product should exhibit two characteristic signals for the two diastereomers around 148-150 ppm .[10][15]

  • Impurities: The absence of signals in the P(V) region (approx. -10 to 10 ppm) is crucial, as this indicates oxidation. H-phosphonate impurities may appear around 5-10 ppm.

Phosphorus SpeciesTypical ³¹P Chemical Shift (ppm)Significance
Phosphoramidite (P(III)) 140 – 155 Desired Product [12][15]
H-phosphonate0 – 10Hydrolysis product
Phosphate/Phosphotriester (P(V))-10 – 5Oxidation product[14]
¹H NMR and Mass Spectrometry
  • ¹H NMR: Confirms the presence of key structural features, such as the DMT group (aromatic protons ~6.8-7.5 ppm), the deoxyribose protons, the N-acetyl group, and the diisopropylamino and cyanoethyl groups of the phosphoramidite moiety.

  • Mass Spectrometry (ESI-MS): Verifies the correct mass-to-charge ratio (m/z) of the final compound, confirming its molecular identity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in DMT protection (Step 1) Incomplete reaction; moisture contamination.Ensure starting material is dry. Use freshly distilled pyridine. Increase reaction time or add more DMT-Cl.
Detritylation during chromatography Acidic silica gel.Always add 1-3% triethylamine to the eluent.[10][13] Work quickly.
Multiple products in phosphitylation (Step 3) Moisture contamination leading to hydrolysis.Use rigorously dried reagents, solvents, and glassware. Perform the reaction strictly under an inert atmosphere.
Significant P(V) peak in ³¹P NMR Oxidation of the phosphoramidite.Minimize exposure to air during workup and storage. Store final product under argon at -20 °C.
Poor separation during purification Incorrect solvent system.Optimize the eluent polarity for column chromatography based on TLC analysis.

References

  • Wikipedia. Nucleoside phosphoramidite. Available from: [Link]

  • Google Patents. US7030230B2 - Process of purifying phosphoramidites.
  • Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Available from: [Link]

  • Hoshika S, Minakawa N, Matsuda A. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research. 2004. Available from: [Link]

  • Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. 2023. Available from: [Link]

  • Weizmann Institute of Science. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Available from: [Link]

  • Oxford Academic. Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research. Available from: [Link]

  • National Institutes of Health (NIH). On-demand synthesis of phosphoramidites. PMC. Available from: [Link]

  • ResearchGate. 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... Available from: [Link]

  • Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Available from: [Link]

  • Google Patents. US7002006B2 - Protection of nucleosides.
  • International Research Journal of Pure and Applied Chemistry. Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. 2016. Available from: [Link]

  • ACS Publications. O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis. 2006. Available from: [Link]

  • Journal of the American Chemical Society. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. 2022. Available from: [Link]

  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available from: [Link]

  • Accounts of Chemical Research. Cytidine Acetylation Across the Tree of Life. 2024. Available from: [Link]

  • Oxford Academic. Preparation of Oligoribonucleotides Containing 4-Thiouridine Using Fpmp Chemistry. Photo-Crosslinking to RNA Binding Proteins Using 350 nm Irradiation. Nucleic Acids Research. Available from: [Link]

  • bioRxiv. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. 2021. Available from: [Link]

  • Google Patents. US7247720B2 - Phosphitylation process.
  • SpringerLink. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. 2024. Available from: [Link]

  • Glen Research. Glen Report 20.12: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Available from: [Link]

  • National Institutes of Health (NIH). Preparation of oligoribonucleotides containing 4-thiouridine using Fpmp chemistry. Photo-crosslinking to RNA binding proteins using 350 nm irradiation. PMC. Available from: [Link]

  • MDPI. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. 2022. Available from: [Link]

  • PubMed. Preparation of oligoribonucleotides containing 4-thiouridine using Fpmp chemistry. Photo-crosslinking to RNA binding proteins using 350 nm irradiation. 1996. Available from: [Link]

  • National Institutes of Health (NIH). A flexible and scalable synthesis of 4′-thionucleosides. PMC. Available from: [Link]

Sources

Application Notes and Protocols: Leveraging 4'-Thio-Cytidine for Next-Generation Aptamer Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Stability Hurdle in Aptamer Therapeutics

Aptamers, single-stranded oligonucleotides (DNA or RNA) that fold into unique three-dimensional structures, are recognized for their high specificity and affinity in binding a wide range of targets, from small molecules to entire cells.[1][2] This makes them a compelling alternative to monoclonal antibodies in diagnostics and therapeutics. However, the clinical translation of natural RNA aptamers is often hampered by their inherent susceptibility to degradation by ubiquitous nucleases present in biological fluids.[3]

To overcome this limitation, chemical modification of the oligonucleotide backbone has become a cornerstone of aptamer development. One of the most promising modifications is the replacement of the oxygen atom at the 4'-position of the ribose sugar with a sulfur atom, creating a 4'-thionucleoside. Specifically, the incorporation of 4'-thio-cytidine (4'-S-C) has emerged as a powerful strategy to engineer robust and effective aptamers.

This guide provides a comprehensive overview and detailed protocols for the application of 4'-thio-cytidine in aptamer development. We will explore the scientific rationale behind its use, methodologies for creating and evaluating 4'-thio-modified aptamers, and practical insights for researchers in the field. The key advantages conferred by this modification include:

  • Dramatically Increased Nuclease Resistance: The 4'-thio modification provides steric hindrance against nuclease activity, significantly extending the aptamer's half-life in biological media.[4][5]

  • Enhanced Binding Affinity and Thermal Stability: The 4'-thio modification helps to lock the sugar in a C3'-endo pucker, which is characteristic of A-form RNA helices. This pre-organization of the aptamer structure can lead to improved thermal stability and higher binding affinity for its target.[6]

Synthesis and Incorporation of 4'-Thio-Cytidine into Oligonucleotides

The journey of creating a 4'-thio-modified aptamer begins with the chemical synthesis of the 4'-thio-cytidine phosphoramidite, the fundamental building block for automated oligonucleotide synthesis. While the complete organic synthesis is complex and typically performed by specialized vendors, understanding the basics is crucial for quality control and experimental design.[4][6][7]

Once the 4'-thio-cytidine phosphoramidite is obtained, it can be seamlessly integrated into standard oligonucleotide synthesis protocols using an automated DNA/RNA synthesizer. The process follows the well-established phosphoramidite chemistry cycle.[8][9]

Workflow: Automated Solid-Phase Synthesis of a 4'-Thio-Modified Oligonucleotide

The following diagram illustrates the key steps in a single coupling cycle during automated solid-phase synthesis. The 4'-thio-cytidine phosphoramidite is introduced at the desired position in the sequence.

Modified_SELEX_Workflow node_process node_process node_key_mod node_key_mod node_result node_result ssDNA_lib Initial ssDNA Library (Randomized Region) PCR1 PCR Amplification ssDNA_lib->PCR1 Transcription In Vitro Transcription (with ATP, GTP, UTP, and 4'-S-CTP) PCR1->Transcription RNA_pool Modified RNA Pool Transcription->RNA_pool Incubation Incubation with Target RNA_pool->Incubation Partition Partitioning (Bound vs. Unbound) Incubation->Partition Elution Elution of Bound RNA Partition->Elution Collect binders RT Reverse Transcription Elution->RT PCR2 PCR Amplification (Enrichment) RT->PCR2 Next_Round Enriched DNA Pool (for next round) PCR2->Next_Round Next_Round->Transcription Iterate Sequencing Sequencing & Analysis (After 8-12 rounds) Next_Round->Sequencing

Caption: Modified SELEX workflow for generating 4'-thio-cytidine RNA aptamers.

Step-by-Step Protocol
  • Library Preparation: Start with a single-stranded DNA (ssDNA) library containing a central randomized region (typically 20-60 nucleotides) flanked by constant regions for primer annealing.

  • PCR Amplification: Amplify the ssDNA library to generate a sufficient quantity of double-stranded DNA (dsDNA) template for transcription.

  • Modified In Vitro Transcription:

    • Set up a transcription reaction using a robust T7 RNA polymerase or a mutant variant known to better accept modified NTPs.

    • The nucleotide mix must contain standard ATP, GTP, UTP, and the modified 4'-thio-CTP .

    • Scientist's Note: It is critical to optimize the concentration of 4'-S-CTP, as high concentrations can sometimes inhibit certain polymerases. Start with a concentration equal to the other NTPs and adjust as needed based on yield.

  • RNA Pool Purification: Purify the resulting 4'-thio-modified RNA pool, typically by denaturing polyacrylamide gel electrophoresis (PAGE), to isolate full-length transcripts.

  • Binding and Partitioning:

    • Fold the RNA pool by heating to 85-95°C for 5 minutes and then snap-cooling on ice or slow-cooling to room temperature in a specific binding buffer.

    • Incubate the folded RNA pool with the target molecule (e.g., a protein immobilized on magnetic beads).

    • Wash away unbound sequences rigorously. The stringency of the washes should be increased in later rounds of SELEX to select for the tightest binders.

  • Elution and Reverse Transcription:

    • Elute the target-bound RNA sequences.

    • Perform reverse transcription using a reverse transcriptase to convert the selected RNA back into cDNA.

  • Enrichment and Iteration:

    • Amplify the cDNA pool via PCR. This enriched dsDNA pool serves as the template for the next round of selection.

    • Repeat the cycle (Steps 3-7) for 8-12 rounds to sufficiently enrich for high-affinity sequences.

  • Sequencing and Analysis: After the final round, clone and sequence the enriched DNA pool (or use high-throughput sequencing) to identify individual aptamer candidates.

Protocol: Nuclease Resistance Assay

A primary motivation for using 4'-thio-cytidine is to enhance aptamer stability. This protocol allows for the direct comparison of a 4'-thio-modified aptamer against its unmodified counterpart when challenged with nucleases.

Step-by-Step Protocol
  • Aptamer Preparation: Resuspend the 4'-thio-modified aptamer and an equivalent unmodified RNA aptamer (control) in nuclease-free water or buffer to a stock concentration of 20 µM. For visualization, aptamers should be 5'-end-labeled with a fluorescent dye (e.g., FAM) or a radiolabel (e.g., ³²P).

  • Reaction Setup:

    • Prepare reaction tubes for each aptamer and time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • In each tube, add 2 µL of 10x reaction buffer (e.g., Tris-HCl, MgCl₂).

    • Add 1 µL of the 20 µM aptamer stock.

    • Add nuclease-free water to a final volume of 18 µL.

  • Nuclease Challenge:

    • Initiate the reaction by adding 2 µL of the nuclease source. This can be a specific endonuclease like RNase A or a complex biological fluid like 10% fetal bovine serum (FBS).

    • For the 0-minute time point, add the nuclease and immediately quench the reaction as described in the next step.

    • Incubate all other tubes at 37°C.

  • Reaction Quenching: At each designated time point, stop the reaction by adding an equal volume of a quenching buffer (e.g., 2x TBE-Urea sample buffer) and immediately placing the tube on ice or flash-freezing in liquid nitrogen.

  • Analysis by Denaturing PAGE:

    • Heat the samples at 95°C for 5 minutes to denature.

    • Load the samples onto a denaturing polyacrylamide gel (e.g., 12-15% acrylamide, 7M Urea).

    • Run the gel until the loading dye has migrated an appropriate distance.

  • Visualization and Quantification:

    • Visualize the gel using a suitable imager (fluorescence or phosphorimager).

    • Quantify the band intensity corresponding to the full-length aptamer for each time point.

    • Calculate the percentage of intact aptamer remaining relative to the 0-minute time point.

Sample Data Presentation
Time (minutes)% Intact Unmodified Aptamer% Intact 4'-Thio-C Aptamer
0100%100%
1545%98%
3015%95%
60<5%92%
1200%85%
2400%78%

This table illustrates the expected significant increase in stability for the 4'-thio-cytidine modified aptamer.

Protocol: Binding Affinity Analysis via Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to characterize the binding affinity of an aptamer to its target protein by observing the change in electrophoretic mobility of the aptamer upon complex formation. [10]

Step-by-Step Protocol
  • Aptamer Labeling and Folding:

    • Use a 5'-end-labeled aptamer (fluorescent or radioactive) for detection.

    • Prepare a working stock of the labeled aptamer (e.g., 100 nM).

    • Fold the aptamer by heating to 95°C for 5 minutes in binding buffer, followed by slow cooling to room temperature.

  • Target Protein Dilution Series: Prepare a serial dilution of the target protein in binding buffer. The concentration range should span the expected dissociation constant (Kd) (e.g., from 0 nM to 500 nM).

  • Binding Reactions:

    • In separate tubes, combine a fixed, low concentration of the folded, labeled aptamer (e.g., final concentration of 1 nM) with each concentration of the target protein.

    • Ensure the final volume is consistent for all reactions (e.g., 20 µL).

    • Include a control lane with no protein.

    • Incubate the reactions at room temperature or 37°C for 30-60 minutes to allow binding to reach equilibrium.

  • Native Gel Electrophoresis:

    • Add a non-denaturing loading dye (e.g., containing glycerol but no SDS).

    • Load the samples onto a native polyacrylamide gel (non-denaturing). The gel percentage will depend on the size of the protein-aptamer complex.

    • Run the gel at a low voltage, often in a cold room (4°C), to prevent dissociation of the complex due to heat.

  • Visualization and Data Analysis:

    • Image the gel to visualize the bands. You will see a "free aptamer" band and, at increasing protein concentrations, a slower-migrating "bound complex" band.

    • Quantify the intensity of the free and bound aptamer bands in each lane.

    • Calculate the fraction of bound aptamer at each protein concentration: Fraction Bound = [Bound] / ([Bound] + [Free]).

    • Plot the Fraction Bound against the protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Sample Data Presentation
Aptamer CandidateModificationDissociation Constant (Kd)
Aptamer-X-UnmodNone35.2 nM
Aptamer-X-4SC4'-Thio-Cytidine7.2 nM
Aptamer-Y-UnmodNone89.5 nM
Aptamer-Y-4SC4'-Thio-Cytidine15.8 nM

This table shows a hypothetical but expected improvement in binding affinity (lower Kd value) for aptamers incorporating 4'-thio-cytidine.[1][5]

Conclusion and Future Perspectives

The incorporation of 4'-thio-cytidine represents a validated and highly effective strategy for enhancing the drug-like properties of RNA aptamers. By significantly improving nuclease resistance and often increasing binding affinity, this modification directly addresses the primary obstacles to the clinical and commercial application of aptamers. The protocols detailed in this guide provide a robust framework for researchers to select, characterize, and optimize 4'-thio-modified aptamers for their specific targets.

Future work in this area will likely involve the combinatorial use of 4'-thio-cytidine with other modifications (e.g., 2'-O-methyl or 2'-fluoro substitutions) to further fine-tune aptamer properties, as well as the development of polymerases with even greater tolerance for incorporating a fully 4'-thio-modified nucleotide set (A, U, G, and C) during the SELEX process.

References

  • Sproat, B. et al. (2007). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research, 35(14), 4736–4746. [Link]

  • Wang, R. et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules, 26(25), 7694. [Link]

  • Conway, N. E. et al. (1995). Preparation of Oligoribonucleotides Containing 4-Thiouridine Using Fpmp Chemistry. Photo-Crosslinking to RNA Binding Proteins Using 350 nm Irradiation. Nucleic Acids Research, 23(16), 3214–3221. [Link]

  • Kaur, H. et al. (2021). Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Pharmaceuticals, 14(1), 10. [Link]

  • Darmostuk, M. et al. (2024). Recent advances in aptamer discovery, modification and improving performance. Journal of Pharmaceutical Analysis, 14(5), 781-799. [Link]

  • Minakawa, N. et al. (2004). Synthesis and physical and physiological properties of 4′-thioRNA: application to post-modification of RNA aptamer toward NF-κB. Nucleic Acids Research, 32(13), 3815–3825. [Link]

  • Jeong, L. S. et al. (2013). Recent Advances in Synthesis and Biological Activity of 4'-Thionucleosides. Chemical Synthesis of Nucleoside Analogues. [Link]

  • Sato, K. et al. (2021). Synthesis and Properties of 4′-ThioLNA/BNA. Organic Letters, 23(10), 3872–3876. [Link]

  • Chen, Z. et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Cell and Developmental Biology, 11, 1091809. [Link]

  • Bonilla, S. (2014). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. [Link]

  • Miller, G. J. et al. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science, 15(46), 18367-18372. [Link]

  • Beaucage, S. L. (2018). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

  • Minakawa, N. et al. (2004). Synthesis and physical and physiological properties of 4′-thioRNA: application to post-modification of RNA aptamer toward NF-κB. Nucleic Acids Research, 32(13), 3815–3825. [Link]

  • Hirata, A. et al. (2022). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. International Journal of Molecular Sciences, 23(21), 13543. [Link]

  • Westarp, S. et al. (2024). Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection. Angewandte Chemie International Edition, 63(33), e202405040. [Link]

  • Connolly, B. A. et al. (1989). Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine. Nucleic Acids Research, 17(13), 4957–4974. [Link]

  • Chen, Z. et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. [Link]

  • G. O. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. Molecules, 22(8), 1289. [Link]

  • Citartan, M. et al. (2021). Assays to estimate aptamer binding affinity. Talanta, 238, 122971. [Link]

  • Liu, Y. et al. (2022). Identification of an Aptamer With Binding Specificity to Tumor-Homing Myeloid-Derived Suppressor Cells. Frontiers in Oncology, 11, 796248. [Link]

  • Citartan, M. et al. (2022). Assays to Estimate the Binding Affinity of Aptamers. Talanta, 238(Pt 1), 122971. [Link]

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Characterization of 4'-Thio-cytidine by Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy methods for the structural elucidation and characterization of 4'-thio-cytidine, a modified nucleoside of significant interest in the development of antiviral and anticancer therapeutics.[1] The bioisosteric replacement of the furanose ring oxygen with a sulfur atom introduces subtle yet critical changes to the molecule's conformation and electronic properties, necessitating detailed analytical verification.[2] This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and provides insights into the interpretation of the resulting spectral data. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently and accurately characterize 4'-thio-cytidine and its derivatives.

Introduction: The Significance of 4'-Thio-cytidine and the Role of NMR

4'-Thionucleosides, where the oxygen atom at the 4' position of the ribose sugar is replaced by a sulfur atom, represent an important class of nucleoside analogues.[1] This modification can significantly alter the conformational preferences of the sugar ring, which in turn influences the overall three-dimensional structure of nucleic acids.[2][3] Such structural changes can lead to enhanced biological activity, improved stability against enzymatic degradation, and unique therapeutic properties.[2]

Given the subtle structural modifications, NMR spectroscopy stands as an indispensable tool for the unambiguous characterization of 4'-thio-cytidine. It provides detailed information on the chemical environment of each proton and carbon atom, enabling the confirmation of the molecular structure, determination of stereochemistry, and analysis of conformational dynamics in solution.[4][5] This guide will walk through the essential NMR experiments required for a thorough characterization.

Foundational Concepts: Understanding the NMR Signature of 4'-Thio-cytidine

The substitution of oxygen with the less electronegative and larger sulfur atom at the 4'-position induces characteristic shifts in the NMR spectra compared to the canonical cytidine.[2] Understanding these expected variations is crucial for accurate spectral interpretation.

  • ¹H NMR: Protons on the thio-furanose ring, particularly H1', H3', and H4', will exhibit noticeable changes in their chemical shifts and coupling constants. The coupling constant between H2' and H3' (³JH2'-H3') is particularly informative for determining the sugar pucker and the relative stereochemistry of the hydroxyl groups.[1]

  • ¹³C NMR: The carbon atoms directly bonded to or in close proximity to the sulfur atom, namely C1' and C4', will show significant shifts in their resonance frequencies.[1] The C4' carbon, in particular, will experience a notable upfield or downfield shift depending on the oxidation state of the sulfur.[1]

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the purity and proper preparation of the sample.

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Sample Purity: Ensure the 4'-thio-cytidine sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by methods such as silica gel column chromatography or HPLC.[2][6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nucleosides due to its excellent solubilizing properties.[2] Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used, depending on the desired experimental conditions and the solubility of the compound. For experiments in D₂O, lyophilize the sample from D₂O three times to minimize the residual HOD signal.[7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of 4'-thio-cytidine in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe.[8]

  • Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift calibration.[9]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.[2]

3.2.1. One-Dimensional NMR

  • ¹H NMR: This is the foundational experiment to identify all the proton signals in the molecule.

    • Key Parameters:

      • Pulse Program: Standard single-pulse (zg30 or equivalent)[10]

      • Spectral Width: ~12 ppm[7]

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds[8][10]

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • ¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or equivalent)

      • Spectral Width: ~200 ppm[11]

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

3.2.2. Two-Dimensional NMR

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing their correlations.[12][13]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds.[14] This is essential for tracing the proton connectivity within the ribose ring and the cytosine base.

    • Key Parameters:

      • Pulse Program: Standard COSY (cosygp or equivalent)

      • Spectral Width (F1 and F2): ~12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a heteronucleus, in this case, ¹³C.[12] It provides a powerful method for assigning the carbon signals based on the already assigned proton signals.

    • Key Parameters:

      • Pulse Program: Standard HSQC (hsqcedetgp or equivalent)[15]

      • Spectral Width (F2 - ¹H): ~12 ppm

      • Spectral Width (F1 - ¹³C): ~180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 8-16

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[16] It is invaluable for connecting different spin systems, such as linking the base to the sugar via the glycosidic bond (H1' to C2 and C6 of cytosine).

    • Key Parameters:

      • Pulse Program: Standard HMBC (hmbcgp or equivalent)

      • Spectral Width (F2 - ¹H): ~12 ppm

      • Spectral Width (F1 - ¹³C): ~200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-32

      • Long-range coupling delay (optimized for ~8 Hz)[8]

Data Interpretation and Expected Spectral Features

Expected Chemical Shifts and Coupling Constants

The following table summarizes the anticipated chemical shift ranges for 4'-thio-cytidine in DMSO-d₆. Actual values may vary slightly depending on the specific experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Ribose Moiety
H1'~5.8Doublet, coupling to H2'.[2]
H2'~4.0Multiplet.
H3'~4.0Multiplet.
H4'~3.3Multiplet.
H5', H5''~3.2-3.4Multiplet.
C1'~65Shifted due to proximity to sulfur.[1]
C2'~70-75
C3'~70-75
C4'~52Significantly shifted due to direct attachment to sulfur.[1]
C5'~85
Cytosine Base
H5~5.5Doublet, coupling to H6.[2]
H6~7.7Doublet, coupling to H5.[2]
NH₂~7.0Broad singlet, exchangeable with D₂O.
C2~155
C4~165
C5~95
C6~140
Workflow for Spectral Assignment

The following workflow, visualized in the DOT graph below, outlines a logical approach to assigning the NMR spectra of 4'-thio-cytidine.

NMR_Assignment_Workflow cluster_1D 1. 1D NMR Analysis cluster_2D_Homonuclear 2. Homonuclear Correlation cluster_2D_Heteronuclear 3. Heteronuclear Correlation cluster_Final 4. Final Structure Confirmation H1_NMR ¹H NMR: Identify distinct proton signals (anomeric, aromatic, sugar). COSY COSY: Trace proton-proton couplings within the ribose ring (H1'-H2'-H3'-H4'-H5'/H5'') and cytosine base (H5-H6). H1_NMR->COSY Provides starting points C13_NMR ¹³C NMR: Identify carbon signals. HSQC HSQC: Correlate directly bonded ¹H-¹³C pairs. Assign C1', C2', C3', C4', C5', C5, C6. COSY->HSQC Assigned protons guide carbon assignment Structure Final Assigned Structure of 4'-Thio-cytidine COSY->Structure Complete connectivity established HMBC HMBC: Identify long-range ¹H-¹³C correlations. Confirm glycosidic linkage (H1' to C2/C6). Confirm assignments of quaternary carbons (C2, C4). HSQC->HMBC Refines and confirms carbon assignments HMBC->Structure Complete connectivity established

Figure 1. A logical workflow for the complete NMR spectral assignment of 4'-thio-cytidine, starting from basic 1D experiments and progressing to more complex 2D correlation experiments for unambiguous structure elucidation.

Key Structural Insights from 2D NMR
  • COSY: The COSY spectrum will clearly show a correlation between H5 and H6 of the cytosine base. Within the thio-furanose ring, a connectivity pathway from H1' to H2', H2' to H3', and H3' to H4' should be traceable.

  • HSQC: This spectrum will provide a direct link between each proton and its attached carbon. For example, the anomeric proton signal (H1') will correlate with the C1' carbon signal.

  • HMBC: The HMBC spectrum is critical for confirming the overall structure. A key correlation to look for is between the anomeric proton (H1') and the C2 and C6 carbons of the cytosine base. This confirms the N-glycosidic bond and the attachment of the base to the sugar. Correlations from H2' and H3' to C1' and C4' will further solidify the assignments within the sugar ring.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the characterization of 4'-thio-cytidine. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify the identity, purity, and structural integrity of this important class of modified nucleosides. The causality-driven approach to experimental selection and data analysis ensures a self-validating process, which is paramount in the fields of medicinal chemistry and drug development.

References

  • Haines, L., et al. (2021). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Inoue, N., et al. (2009). Synthesis of 4-Thiopseudoisocytidine and 4-Thiopseudouridine as Components of Triplex-forming Oligonucleotides. Chemistry Letters. Available at: [Link]

  • Haeberli, P., et al. (2005). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research. Available at: [Link]

  • Kaga, D., Minakawa, N., & Matsuda, A. (2016). Nucleosides and Nucleotides. 232. Synthesis of 2′- C -Methyl-4′-thiocytidine: Unexpected Anomerization of the 2′-Keto-4′-thionucleoside Precursor. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]

  • Gunic, E., et al. (2024). Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Available at: [Link]

  • Lee, C., & Sarma, R. H. (1976). NMR studies of nucleic acids in solution. 2. Nuclear magnetic resonance studies of 2'- and 3'-ribonucleotide structures in solution. Biochemistry. Available at: [Link]

  • Xu, Y. Z., & Zheng, Q. (2007). NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Ross, R. L., et al. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research. Available at: [Link]

  • MRRC. (2025). Structure Elucidation Notes. Available at: [Link]

  • RSC Publishing. (n.d.). Enhanced 13C resolution in semi-selective HMBC: a band-selective, constant-time HMBC for complex organic structure elucidation by NMR. Available at: [Link]

  • SpectraBase. (n.d.). Cytidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Feng, Y., et al. (2010). 15N NMR Studies of a Nitrile-Modified Nucleoside. The Journal of Physical Chemistry B. Available at: [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Chen, J., & Dayie, T. K. (2020). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology. Available at: [Link]

  • Organic Chemistry Data. (2020). 2D NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Latorra, D., et al. (2004). NMR Structure Determination of a Modified DNA Oligonucleotide Containing a New Intercalating Nucleic Acid. Bioconjugate Chemistry. Available at: [Link]

  • KAKEN. (n.d.). Research Progress Report. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Available at: [Link]

  • Kozerski, L., et al. (1983). Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance. Nucleic Acids Research. Available at: [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Available at: [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Available at: [Link]

  • Unknown. (n.d.). 13C chemical shits. Available at: [Link]

  • Unknown. (n.d.). 1H Nuclear Magnetic Resonance (NMR) Chemical Shift. Available at: [Link]

  • Zhang, X. H., & Xu, Y. Z. (2016). NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Magnetic Resonance in Chemistry. Available at: [Link]

  • Parmar, R., et al. (2021). Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. Nucleic Acids Research. Available at: [Link]

  • Lisic, E. C., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Deprotection of 4'-Thiocytidine Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-thiocytidine modified oligonucleotides. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the challenges and solutions associated with the deprotection of these unique analogs. This resource combines troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the deprotection of 4'-thiocytidine-containing oligonucleotides. Each issue is analyzed for its root causes, followed by actionable, step-by-step protocols for resolution.

Problem 1: Significant Desulfurization (Sulfur Loss) Observed in Final Product

Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a significant peak at -16 Da from the expected mass, corresponding to the replacement of sulfur with oxygen.

Causality & Expertise: The 4'-thio modification, while conferring desirable properties like increased nuclease resistance and thermal stability, is susceptible to desulfurization during standard ammoniacal deprotection.[1] The primary mechanism involves the nucleophilic attack of ammonia or hydroxide ions at the C4 position, which can be exacerbated by residual reagents from the synthesis, particularly from the cyanoethyl deprotection step.[2] The phosphorothioate (PS) linkage, another common modification, is also known to undergo desulfurization, and insights from that field, such as the detrimental role of oxidizing agents and reactive intermediates, are relevant here.[3][4][5]

Recommended Solutions:

A multi-step approach is required to minimize sulfur loss. The key is to remove the more labile cyanoethyl phosphate protecting groups under non-harsk, non-aqueous conditions before proceeding with the cleavage and base deprotection.

Workflow to Minimize Desulfurization

start Start: Oligo on CPG Support dbu Step 1: Cyanoethyl Deprotection 1.0 M DBU in Acetonitrile 2 hours @ RT start->dbu wash Step 2: Thorough Wash Anhydrous Acetonitrile dbu->wash Critical: Remove all DBU deprotect Step 3: Cleavage & Base Deprotection tert-butylamine:H2O (1:3) + 50 mM NaSH 4 hours @ 60°C wash->deprotect desalt Step 4: Desalting Glen Gel-Pak or NAP-10 deprotect->desalt Remove NaSH desilyl Step 5: 2'-Silyl Deprotection TEA·3HF or TBAF desalt->desilyl purify Step 6: Final Purification RP-HPLC or PAGE desilyl->purify end End: Purified 4'-Thio-Oligo purify->end

Caption: Recommended workflow for 4'-thio-oligo deprotection.

Experimental Protocol: Low-Sulfur-Loss Deprotection

  • Cyanoethyl Deprotection (Pre-treatment) :

    • Place the CPG support containing your synthesized oligonucleotide in a column.

    • Using two luer-lock syringes, push 2 mL of a 1.0 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile back and forth through the column.[2]

    • Allow the column to stand at room temperature for 2 hours.

    • Crucial Step : Thoroughly wash the CPG support with anhydrous acetonitrile to completely remove all traces of DBU. Residual DBU can promote desulfurization in the next step.[2] Dry the support completely.

  • Cleavage and Base Deprotection :

    • Transfer the dried CPG to a sealed cleavage vial.

    • Add 1 mL of a freshly prepared solution of tert-butylamine:water (1:3 v/v) containing 50 mM Sodium Hydrosulfide (NaSH).[2]

    • The use of a hindered amine like tert-butylamine reduces sulfur loss compared to ammonia.[2] NaSH acts as a competing nucleophile, protecting the 4'-thio position.

    • Heat the vial at 60°C for 4 hours.

  • Desalting and 2'-Silyl Deprotection :

    • After cooling, filter the supernatant to separate it from the CPG.

    • Immediately desalt the oligonucleotide using a suitable column (e.g., Glen Gel-Pak™, NAP-10) to remove the NaSH.[2]

    • Dry the desalted oligonucleotide in a vacuum concentrator.

    • Proceed with the standard 2'-hydroxyl silyl group deprotection using reagents like Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF).[2][6]

Problem 2: Incomplete Deprotection of Nucleobases

Symptom: HPLC or Mass Spec analysis reveals peaks corresponding to incompletely deprotected oligonucleotides (e.g., still carrying acetyl, benzoyl, or isobutyryl groups).

Causality & Expertise: The use of milder, less nucleophilic deprotection cocktails to prevent desulfurization (like tert-butylamine) may require longer reaction times or higher temperatures to fully remove the standard protecting groups from the exocyclic amines of C, A, and G bases compared to aggressive reagents like concentrated ammonium hydroxide.[2][7] The choice of protecting group during synthesis (e.g., Ac-dC vs. Bz-dC) also dictates the required deprotection stringency.[7]

Recommended Solutions:

Option A: Extend Deprotection Time

  • If using the tert-butylamine:H2O:NaSH cocktail, consider extending the incubation time at 60°C from 4 hours to 6-8 hours. Monitor a time-course experiment to find the optimal point where base deprotection is complete without a significant increase in desulfurization.

Option B: Modify the Deprotection Cocktail

  • While standard ammonium hydroxide is often avoided, a mixture of aqueous methylamine and/or triethylamine can be effective and is sometimes used for RNA deprotection.[8] However, this must be tested carefully for its impact on the 4'-thio moiety.

  • The addition of reducing inorganic salts to the deprotection solution has been shown to suppress desulfurization of phosphorothioates and could be applicable here.[3][9]

Table 1: Comparison of Deprotection Conditions

Reagent CocktailTemperatureTimeKey AdvantagesKey Disadvantages
NH4OH/EtOH (3:1)65°C5-8 hoursEffective for standard basesHigh risk of desulfurization[1]
tert-butylamine:H2O (1:3) + 50mM NaSH60°C4 hoursSignificantly reduces sulfur loss[2]May be slow for some base protecting groups
Aqueous Methylamine (AMA)65°C15 minVery fast and effective deprotectionHigh potential for desulfurization; requires testing
DBU / NH4OHVariousVariousCan be effective but requires careful optimizationComplex; residual DBU is problematic[2]
Problem 3: Product Purification Challenges

Symptom: Difficulty in separating the full-length, fully deprotected 4'-thiocytidine oligonucleotide from failure sequences or desulfurized byproducts using RP-HPLC.

Causality & Expertise: The desulfurized (P=O) version of your oligonucleotide has very similar physical properties to the desired 4'-thio (P=S) product, making chromatographic separation challenging.[3] Failure sequences ("n-1", "n-2") resulting from incomplete coupling during synthesis further complicate the purification profile.[10]

Recommended Solutions:

  • Optimize "DMT-on" Purification :

    • Perform the synthesis with the final 5'-dimethoxytrityl (DMT) group left on.

    • This lipophilic handle allows for strong retention of the full-length product on a reversed-phase (RP-HPLC) column, while shorter, "DMT-off" failure sequences elute earlier.[11]

    • After elution of the failure sequences, the DMT group can be removed from the column-bound product with an acid wash (e.g., 3% dichloroacetic acid), followed by elution of the purified, DMT-off product.[11]

  • Ion-Exchange (IEX) Chromatography :

    • IEX chromatography separates oligonucleotides based on the number of charged phosphate groups in the backbone.[12] It can effectively separate full-length products from shorter failure sequences. While it may not resolve the thio vs. oxo difference, it is an excellent orthogonal technique to RP-HPLC for removing other impurities.

  • Polyacrylamide Gel Electrophoresis (PAGE) :

    • For high-purity requirements, denaturing PAGE offers single-base resolution, effectively separating the full-length product from shorter sequences.[11][12] The desired band is visualized (e.g., by UV shadowing), excised, and the oligonucleotide is eluted from the gel matrix.[11]

Purification Strategy Logic

crude Crude Deprotected Oligo (Mixture of n, n-1, P=S, P=O) rphplc Primary Purification: RP-HPLC (DMT-on) crude->rphplc Removes most n-1 sequences page High-Resolution Purification: Denaturing PAGE crude->page For highest purity & difficult separations iex Orthogonal Purification: Ion-Exchange HPLC rphplc->iex If P=O separation is still poor pure Purified Product rphplc->pure Often sufficient iex->pure page->pure

Caption: Decision tree for purifying 4'-thio-oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is a 4'-thiocytidine modification used in oligonucleotides? Incorporating a sulfur atom in place of the 4'-oxygen of the ribose sugar can significantly enhance the therapeutic potential of an oligonucleotide. This modification typically increases the thermal stability of duplexes (dsRNA or DNA-RNA hybrids) and provides improved resistance against degradation by nucleases, prolonging the molecule's half-life in biological systems.[1]

Q2: What is the chemical mechanism behind desulfurization during deprotection? Desulfurization is the unwanted conversion of the 4'-thioether to a standard 4'-oxo (ether) linkage. During deprotection with reagents like ammonium hydroxide, hydroxide ions (OH-) can act as nucleophiles. The reaction can proceed through pathways where these nucleophiles attack the carbon backbone, leading to the eventual loss of the sulfur atom and its replacement by an oxygen atom. Oxidizing agents, which can be present as impurities or formed in situ, can also mediate this process.[5][13]

Q3: Can I use standard ammonium hydroxide for deprotection if I don't have tert-butylamine? While standard protocols often use ammonium hydroxide, it is not recommended for oligonucleotides containing sensitive modifications like 4'-thiocytidine due to the high risk of desulfurization.[1] If alternative reagents are unavailable, you must accept a potential loss of product integrity. In such a case, use the mildest possible conditions (e.g., room temperature for 24h or 55°C for a shorter, optimized time) and add a sulfur-protecting agent like 2-mercaptoethanol or NaSH to the deprotection solution.[9]

Q4: Does the type of 2'-protecting group (e.g., TBDMS, TOM) affect the 4'-thio deprotection strategy? No, the 2'-protecting group does not directly affect the strategy for 4'-thio deprotection. The deprotection of 2'-silyl groups is a separate, final step performed under non-basic conditions (using fluoride sources like TBAF or TEA·3HF) after cleavage from the support and deprotection of the nucleobases and phosphate groups.[2][6] It is crucial to complete the base deprotection before removing the 2'-silyl groups.

Q5: Are there any specific considerations for purifying RNA containing 4'-thiocytidine? Yes. When purifying RNA or chimeric oligonucleotides containing ribose or 2'-modified nucleosides, it is critical to avoid high pH conditions, as they can cause degradation of the RNA strand.[12] Therefore, purification methods like IEX or RP-HPLC should use buffers maintained at or near neutral pH.

References

  • Haeberli, P., et al. (2005). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research, 33(5), 1648–1656. [Link]

  • Glen Research. (2015). DEPROTECTION OF OLIGORIBONUCLEOTIDES CONTAINING 4-THIO-U. Glen Research Technical Bulletin. [Link]

  • Habuchi, T., et al. (2023). A robust method using reducing inorganic salts for preventing the desulfurization of phosphorothioate oligonucleotides during the cleavage and deprotection step. Tetrahedron Letters, 133, 154843. [Link]

  • Gao, H., et al. (2012). Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(7), 917-925. [Link]

  • Glen Research. Deprotection - A Practical Guide. Glen Research Technical Bulletin. [Link]

  • Bio-Synthesis Inc. 4-Thiouridine,4-S-U Oligonucleotide Modification. Product Information. [Link]

  • Prakash, T. P., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3323. [Link]

  • Habuchi, T., et al. (2023). A robust method using reducing inorganic salts for preventing the desulfurization of phosphorothioate oligonucleotides during the cleavage and deprotection step. ResearchGate. [Link]

  • Levin, A. A., et al. (2005). Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention. Journal of Pharmaceutical Sciences, 94(2), 421-430. [Link]

  • Polushin, N. N., et al. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleic Acids Research, 22(4), 639–645. [Link]

  • Vinogradov, S. V. (2000). Method for deprotecting oligonucleotides.
  • Anderson, P. C. (2010). Deprotection and purification of oligonucleotides and their derivatives.
  • Matsuda, A., et al. (2001). Synthesis of sugar-modified 4'-thiocytidine derivatives. Nucleic Acids Research Supplement, (1), 103-4. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Support. [Link]

  • Le-Masurier, A., et al. (2022). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development, 26(7), 1874–1887. [Link]

  • Li, W., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1733. [Link]

  • Mulder, P., et al. (2007). The unexpected desulfurization of 4-aminothiophenols. The Journal of Organic Chemistry, 72(5), 1709-1718. [Link]

Sources

Technical Support Center: Optimizing 4'-Thio-Cytidine Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks in 4'-thio-cytidine nucleoside synthesis. Replacing the furanose oxygen with sulfur introduces unique stereoelectronic challenges, primarily during the glycosylation step. This guide provides field-proven, mechanistically grounded solutions to maximize your overall yield and β-anomer stereoselectivity.

Mechanistic Workflow: The Pummerer-Type Glycosylation

To overcome the limitations of traditional glycosylation, the industry standard has shifted toward Pummerer-type rearrangements. The diagram below illustrates the causal relationship between precursor stereochemistry and final yield.

Workflow A 4-Thiosugar Sulfide (Starting Material) B Oxidation (O3 or m-CPBA) Stereoselective Control A->B C R-Sulfoxide Intermediate (Optimal for anti-elimination) B->C Major D S-Sulfoxide Intermediate (Sub-optimal) B->D Minor E TMSOTf Activation (Pummerer Rearrangement) C->E D->E F α-Thiocarbocation (Stabilized by 2-O-DMBz) E->F From R-Isomer I Side Products / Decomposition (Low Yield) E->I From S-Isomer H 4'-β-Thiocytidine Derivative (High Yield, β-Selective) F->H + Nucleobase G Silylated N4-Acetylcytosine (Nucleophilic Attack) G->H

Workflow of stereoselective 4'-thiocytidine synthesis via Pummerer rearrangement.

Troubleshooting FAQs: Yield & Stereoselectivity

Q1: Why does my classical Vorbrüggen glycosylation of 4-thiosugars result in low yields and poor β-selectivity?

A: Replacing the furanose oxygen with a larger, less electronegative sulfur atom fundamentally alters the ring's conformational preferences and electronic properties. Under standard Vorbrüggen conditions (using a 1-O-acetyl-4-thiosugar donor and a Lewis acid), the lack of a strong stereodirecting effect often leads to the undesired α-anomer being formed as the major product[1]. To achieve the necessary β-stereoselectivity for biologically active nucleosides, you must pivot to an electrophilic glycosidation or a Pummerer-type thioglycosylation strategy[1].

Q2: How does the stereochemistry of the sulfoxide precursor dictate the success of the Pummerer-type glycosylation?

A: The Pummerer reaction proceeds via an E2-type elimination pathway, which strongly dictates an anti elimination geometry. When you utilize the R-sulfoxide, the molecule is perfectly aligned for this anti elimination, efficiently forming the highly reactive α-thiocarbocation intermediate. This pathway leads to excellent yields (typically 80–87%) of the desired β-anomer[2].

Conversely, if your oxidation step yields the S-sulfoxide, the geometry forces a less favorable elimination pathway. This results in the formation of a more stable tertiary carbocation that tends to decompose or form unwanted thiophene side products, drastically reducing your yield to ~27%[2]. Actionable advice: Always separate your sulfoxide diastereomers and proceed only with the R-isomer for the glycosylation step.

Q3: What protecting group strategy should I implement to ensure exclusive β-stereoselectivity?

A: You must engineer neighboring group participation into your 4-thiosugar donor. Installing a 2,4-dimethoxybenzoyl (DMBz) group at the 2-position is the most effective method[2]. During the Pummerer rearrangement, the electron-rich DMBz group stabilizes the transient α-thiocarbocation by forming an intermediate episulfonium-like state. This sterically shields the α-face of the sugar ring, forcing the incoming silylated cytosine nucleobase to attack exclusively from the β-face, ensuring near 100% β-selectivity[2].

Q4: The multi-step oxidation and Pummerer glycosylation process is causing product loss. How can I streamline this workflow?

A: You can bypass the discrete isolation of the sulfoxide intermediate by utilizing hypervalent iodine reagents. By treating the 4-thiosugar sulfide directly with iodosylbenzene (PhI=O) or bis(trifluoroacetoxy)iodobenzene (PIFA) in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf), you generate the active sulfenium ion intermediate in situ[3]. This directly couples the nucleobase to the sugar, saving a synthetic step, preventing intermediate degradation, and maintaining excellent β-selectivity[4].

Mechanism Sulfide 4-Thiosugar Sulfide Iodine Hypervalent Iodine (PhI=O / PIFA) Sulfide->Iodine Oxidation Sulfenium Sulfenium Ion Intermediate (Bypasses Sulfoxide) Iodine->Sulfenium in situ activation Product 4'-β-Thiocytidine Sulfenium->Product Nucleobase Silylated Cytosine + TMSOTf Nucleobase->Product

Direct hypervalent iodine-mediated conversion of sulfide to 4'-thiocytidine.

Quantitative Yield Comparison

The following table summarizes the expected outcomes based on the chosen synthetic pathway, allowing you to benchmark your experimental results against established literature standards.

Glycosylation MethodDonor IntermediateActivator / CatalystTypical β-Anomer Yieldα:β Ratio
Classical Vorbrüggen 1-O-Acetyl-4-thiosugarSnCl4 or TMSOTf20% – 40%Often > 1:1 (α-favored)
Standard Pummerer (S-Sulfoxide) 4-Thiosugar S-SulfoxideTMSOTf~27%Side products dominate
Optimized Pummerer (R-Sulfoxide) 4-Thiosugar R-SulfoxideTMSOTf80% – 87%Exclusively β
Hypervalent Iodine-Mediated 4-Thiosugar SulfidePhI=O / TMSOTf53% – 55%Exclusively β

Validated Experimental Protocol: Multigram-Scale Synthesis of 4'-β-Thiocytidine

This self-validating protocol is optimized for high yield and scalability, leveraging the R-sulfoxide Pummerer rearrangement[2][5].

Phase 1: Preparation of Reagents

  • Silylation of Nucleobase: Suspend N4-acetylcytosine (1.5 eq) in anhydrous hexamethyldisilazane (HMDS) containing a catalytic amount of ammonium sulfate. Reflux the mixture under argon until the solution becomes completely clear (indicating full silylation). Concentrate in vacuo to yield the silylated N4-acetylcytosine.

Phase 2: Oxidation to Sulfoxide 2. Stereoselective Oxidation: Dissolve the protected 4-thiosugar sulfide (1,4-anhydro-2-O-(2,4-dimethoxybenzoyl)-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-4-thio-D-ribitol) in anhydrous dichloromethane (CH₂Cl₂). Cool to -78°C. 3. Ozone Treatment: Bubble ozone through the solution until complete consumption of the starting material is observed via TLC. Purge with argon to remove excess ozone. 4. Isolation: Concentrate the mixture and purify via silica gel column chromatography to isolate the pure R-sulfoxide diastereomer. (Self-Validation: The R-isomer should be the major product. Discard the S-isomer to prevent yield loss in the next step).

Phase 3: Pummerer Glycosylation 5. Coupling: Dissolve the isolated R-sulfoxide (1.0 eq) and the freshly prepared silylated N4-acetylcytosine (1.5 eq) in anhydrous 1,2-dichloroethane under a strict argon atmosphere. 6. Activation: Cool the reaction vessel to 0°C. Add TMSOTf (1.2 eq) dropwise. Allow the mixture to warm to room temperature, then heat to reflux. 7. Monitoring: Monitor the reaction via TLC. The reaction is complete when the R-sulfoxide is fully consumed, yielding the protected 4'-β-thiocytidine derivative. 8. Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 4: Global Deprotection 9. Desilylation: Treat the crude intermediate with tetrabutylammonium fluoride (TBAF) in THF to remove the TIPDS protecting group. 10. Deacylation: Treat the resulting compound with methanolic ammonia to simultaneously remove the N4-acetyl group from the cytosine base and the 2-O-DMBz group from the sugar ring. 11. Final Purification: Purify via reverse-phase HPLC or recrystallization to yield pure 4'-β-thiocytidine.

References

  • Stereoselective Synthesis of the β-Anomer of 4'-Thionucleosides Based on Electrophilic Glycosidation to 4-Thiofuranoid Glycals - The Journal of Organic Chemistry (ACS Publications) - 1

  • Synthesis of sugar-modified 4'-thiocytidine derivatives - Nucleic Acids Research Supplement (PubMed) - 5

  • The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction - Journal of the American Chemical Society / ResearchGate - 2

  • Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates - Beilstein Journal of Organic Chemistry - 3

  • DEVELOPMENT OF A GLYCOSYLATION REACTION: A KEY TO ACCESSING STRUCTURALLY UNIQUE NUCLEOSIDES - Heterocycles / LOCKSS - 4

Sources

Validation & Comparative

4'-thio-cytidine vs standard cytidine nuclease stability comparison

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A critical bottleneck in the clinical translation of oligonucleotide therapeutics (such as siRNAs, ASOs, and aptamers) is their rapid degradation by endogenous nucleases in systemic circulation. While standard ribonucleosides like cytidine are highly susceptible to phosphodiester bond hydrolysis, chemical modifications to the furanose ring can dramatically extend their pharmacokinetic half-life. This guide provides an objective, data-driven comparison between standard cytidine and its structural analog, 4'-thio-cytidine, detailing the mechanistic causality behind its superior nuclease resistance and providing a self-validating protocol for laboratory quantification.

Mechanistic Causality: The "Why" Behind 4'-Thio Resistance

To understand why 4'-thio-cytidine outperforms standard cytidine, we must look at the atomic interactions within the nuclease active site. Standard cytidine contains a 4'-oxygen in its furanose ring. Endonucleases and exonucleases have evolved highly conserved active sites that recognize the specific electronegativity and spatial geometry of this oxygen-containing backbone to catalyze in-line nucleophilic attack on the adjacent phosphodiester bond.

Replacing the 4'-oxygen with a sulfur atom (4'-thio modification) disrupts this enzymatic vulnerability through three distinct mechanisms:

  • Electronegativity and Bond Reactivity: Sulfur is larger and significantly less electronegative than oxygen. This lower electronegativity alters the electronic environment of the C-N glycosidic bond, rendering it highly resistant to nucleoside phosphorylases and phosphatases[1].

  • Conformational Preorganization: The 4'-thio modification subtly shifts the sugar pucker. In RNA, it heavily favors the C3'-endo conformation. While this preorganization perfectly mimics standard A-form RNA geometry for target hybridization, the increased atomic radius of sulfur creates a steric mismatch within the tight confines of nuclease active sites[1].

  • Transition-State Shielding: The bulkier sulfur atom physically restricts the rotational freedom of the adjacent phosphodiester linkages, preventing nucleases from achieving the precise transition-state geometry required for hydrolysis.

Mechanism A Standard Cytidine (4'-Oxygen) C Nuclease Active Site Interaction A->C B 4'-Thio-Cytidine (4'-Sulfur) B->C D Rapid Phosphodiester Hydrolysis C->D High Affinity E Steric & Electronic Hindrance C->E Altered Geometry F Nuclease Resistance (Extended Half-Life) E->F

Logical mechanism of 4'-thio-cytidine nuclease resistance.

Quantitative Performance Data

The theoretical resistance provided by the 4'-thio modification translates to massive stability gains in vitro and in vivo. The table below synthesizes experimental half-life ( t1/2​ ) data comparing standard nucleosides to 4'-thio-modified variants across various aggressive nuclease environments.

Modification TypeNuclease / EnvironmentHalf-Life ( t1/2​ )Fold Improvement
Standard Cytidine (DNA) S1 Endonuclease< 30 secondsBaseline
4'-Thio-Cytidine (DNA) S1 Endonuclease~ 50 minutes> 100x [2]
Standard RNA (siRNA) Mouse Plasma2.5 hoursBaseline
4'-Thio-RNA (siRNA ends) Mouse Plasma14 hours5.6x [1]
2'-F RNA 50% Human Plasma53.2 minutesBaseline
2'-O-Me-4'-Thio-RNA 50% Human Plasma1631 minutes~ 30x [3]

Data Interpretation: As demonstrated, even a single 4'-thio modification can increase endonuclease resistance by over 100-fold[2]. When combined strategically with 2'-modifications (such as 2'-O-Me-4'-thioRNA), the synergistic effect pushes plasma stability beyond 24 hours, making it an elite candidate for therapeutic aptamers and siRNAs[3].

Self-Validating Experimental Protocol: Nuclease Stability Assay

To rigorously verify the nuclease stability of a 4'-thio-cytidine modified oligonucleotide in your own laboratory, you must utilize a self-validating time-course assay. A protocol is only "self-validating" if it contains internal controls that simultaneously prove the enzyme is active (preventing false positives for stability) and that the assay's dynamic range is appropriate.

Phase 1: Preparation of the Self-Validating System
  • Test Article: Synthesize the oligonucleotide containing targeted 4'-thio-cytidine modifications.

  • Negative Control (Crucial): Synthesize an unmodified standard cytidine oligonucleotide of the exact same sequence. Causality: If this control does not degrade rapidly, your nuclease/serum is inactive, rendering the entire experiment invalid.

  • Positive Control: Synthesize a known stable analog (e.g., fully Phosphorothioate or 2'-O-Methyl modified). Causality: This benchmarks the upper limit of your assay's detection range.

Phase 2: Incubation and Time-Course Quenching
  • Dilute all oligonucleotides to a final concentration of 1 µM in a buffer containing either 50% human serum or a specific isolated nuclease (e.g., 1.93×10⁻⁴ U/µl S1 nuclease)[2].

  • Incubate the reaction mixtures at 37°C in a calibrated thermocycler to ensure uniform thermodynamic kinetics.

  • Extract 10 µL aliquots at predefined logarithmic time points: 0 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Immediate Quench: Immediately add an equal volume of stopping buffer (95% formamide, 20 mM EDTA) to the extracted aliquot and flash-freeze in liquid nitrogen. Causality: EDTA aggressively chelates divalent cations (Mg²⁺/Ca²⁺) which are strictly required for the catalytic function of most nucleases, instantly freezing the degradation profile at that exact second.

Phase 3: Quantification and Kinetic Modeling
  • Analyze the quenched aliquots using Ion-Pairing Reversed-Phase LC-MS (IP-RP-LC-MS) or denaturing Polyacrylamide Gel Electrophoresis (PAGE).

  • Quantify the Area Under the Curve (AUC) for the full-length intact oligonucleotide at each time point.

  • Plot the natural log of the percentage of remaining intact oligo versus time. Fit the data to a first-order decay model ( N(t)=N0​e−kt ) to calculate the precise half-life ( t1/2​=ln(2)/k ).

Workflow S1 1. Oligo Synthesis & Controls S2 2. Serum/Nuclease Incubation (37°C) S1->S2 S3 3. Time-Course EDTA Quench S2->S3 S4 4. LC-MS/PAGE Quantification S3->S4 S5 5. Kinetic Modeling (t1/2 Calculation) S4->S5

Self-validating experimental workflow for nuclease stability testing.

Conclusion

For drug development professionals engineering the next generation of RNA/DNA therapeutics, standard cytidine presents an unacceptable liability in systemic circulation. The 4'-thio-cytidine modification offers an elegant chemical solution: by simply swapping oxygen for sulfur, researchers can induce profound steric and electronic hindrance against nucleases. When validated through rigorous, internally controlled kinetic assays, 4'-thio modifications consistently demonstrate multi-fold extensions in half-life, bridging the gap between fragile nucleic acids and viable clinical drugs.

References

  • Investigation of Some Properties of Oligodeoxy-Nucleotides Containing 4′-Thio-2′-Deoxynucleotides: Duplex Hybridization and Nuclease Sensitivity. Nucleic Acids Research. URL: [Link]

  • Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research. URL: [Link]

  • Improving RNA Interference in Mammalian Cells by 4'-Thio-Modified Small Interfering RNA (siRNA): Effect on siRNA Activity and Nuclease Stability. Journal of Medicinal Chemistry. URL: [Link]

Sources

Validating 4'-Thio-Cytidine Incorporation in Therapeutic Oligonucleotides: A MALDI-TOF Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced nucleic acid therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), relies heavily on chemical modifications to enhance stability and target affinity. One such critical modification is 4'-thio-cytidine (4'-thio-C), where the 4'-oxygen of the ribose ring is replaced by a sulfur atom. This substitution significantly improves nuclease resistance and increases the melting temperature ( Tm​ ) of the oligonucleotide-target RNA duplex [1].

However, confirming the successful incorporation of 4'-thio-C during solid-phase synthesis presents a distinct analytical challenge. The mass difference between standard cytidine and 4'-thio-cytidine is a mere +16.07 Da (Sulfur[32.06 Da] minus Oxygen [15.99 Da]). This guide objectively compares Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry against alternative modalities for validating this modification, providing a self-validating experimental protocol grounded in mechanistic causality.

Comparative Analysis of Analytical Modalities

When validating a +16.07 Da mass shift in an oligonucleotide, researchers typically choose between MALDI-TOF MS, Electrospray Ionization Mass Spectrometry (ESI-MS/LC-MS), and High-Performance Liquid Chromatography (HPLC).

MALDI-TOF MS

MALDI-TOF is the industry standard for high-throughput quality control of oligonucleotides under 50 bases in length. It provides direct, singly-charged mass measurements, making spectral interpretation straightforward. While its resolution decreases for longer sequences, it is highly efficient for standard ASOs and siRNAs (typically 18–25 mers) [2].

ESI-MS (LC-MS)

ESI-MS offers superior mass accuracy and resolution, making it the method of choice for long oligonucleotides (>50-mer) or highly complex modifications. Because ESI generates multiply charged ions, the data requires complex mathematical deconvolution to determine the intact mass. Furthermore, ESI is notoriously sensitive to salt adducts, requiring rigorous upstream liquid chromatography [3].

RP-HPLC

Reverse-Phase HPLC is excellent for assessing the overall purity of the synthesized batch and separating failure sequences (e.g., n-1, n-2 truncations). However, it relies on retention time shifts rather than direct molecular weight measurement, meaning it cannot definitively confirm the chemical identity of the 4'-thio modification.

Quantitative Performance Comparison
ParameterMALDI-TOF MSESI-MS (LC-MS)RP-HPLC
Primary Output Direct Intact Mass (Singly charged)Deconvoluted Mass (Multiply charged)Retention Time / Purity %
Optimal Oligo Length < 50 nucleotides20 to >120 nucleotides< 100 nucleotides
Throughput High (< 1 min per sample)Low to Medium (15–30 min per sample)Low (20–40 min per sample)
Resolution of +16 Da Shift Excellent for < 30-mersExcellent across all lengthsCannot determine mass
Salt Tolerance Moderate (requires matrix additives)Very Low (requires LC desalting)High
Cost per Analysis LowHighMedium

Mechanistic Workflow and Decision Logic

Selecting the right analytical path depends on the length of the therapeutic oligonucleotide. The decision matrix below illustrates the standard industry logic for QC routing.

G Oligo Synthesized Oligonucleotide (4'-thio-C modified) Length Sequence Length? Oligo->Length Short < 50-mer (ASOs, siRNAs, Aptamers) Length->Short Yes Long > 50-mer (Long sgRNA, mRNA fragments) Length->Long No MALDI MALDI-TOF MS Direct Mass, High Throughput Short->MALDI ESI ESI-MS / LC-MS High Resolution, Deconvolution Long->ESI

Decision tree for selecting the optimal mass spectrometry modality based on oligonucleotide length.

The Causality of MALDI-TOF Experimental Design

To achieve a self-validating MALDI-TOF protocol, one must understand the causality behind the chemical reagents used during sample preparation.

The Matrix Choice: 3-Hydroxypicolinic Acid (3-HPA) Oligonucleotide phosphodiester backbones are highly fragile and prone to in-source decay (ISD) when subjected to laser irradiation. 3-HPA is selected because it provides a "cool" ionization environment. It absorbs the UV laser energy efficiently and transfers protons to the analyte without transferring excessive thermal energy, thereby preventing backbone fragmentation [4].

The Adduct Problem: Ammonium Citrate Oligonucleotides are polyanionic. In solution, their phosphate groups readily coordinate with ambient sodium ( Na+ ) and potassium ( K+ ) ions. A single sodium adduct adds +21.98 Da to the mass. If an unmodified oligonucleotide carries a sodium adduct, the resulting peak ( M+21.98 ) can easily be misidentified as the 4'-thio-C modification ( M+16.07 ) if the instrument is poorly calibrated. Mechanism: Adding ammonium citrate to the matrix acts as a localized cation-exchange system. The NH4+​ ions competitively displace Na+ and K+ on the phosphate backbone. During laser desorption, the ammonium ions volatilize as ammonia ( NH3​ ) and protons ( H+ ), leaving a clean, adduct-free [M−H]− peak.

Self-Validating MALDI-TOF Protocol

This step-by-step protocol is designed as a self-validating system. By analyzing an unmodified reference sequence alongside the 4'-thio-modified sequence, you establish an internal delta-mass ( ΔM ) control, completely eliminating the risk of false positives caused by time-of-flight calibration drift.

Step 1: Sample Preparation and Desalting
  • Cleave the synthesized oligonucleotide from the solid support and deprotect using concentrated NH4​OH at 55°C for 16 hours.

  • Lyophilize the sample and reconstitute in highly purified, nuclease-free water.

  • Pass the sample through a C18 ZipTip or a size-exclusion desalting column (e.g., Sephadex G-25) to remove bulk synthesis salts.

Step 2: Matrix Preparation
  • Prepare the Matrix Solution: Dissolve 50 mg of 3-HPA in 1 mL of 50% Acetonitrile / 50% ultra-pure water.

  • Prepare the Additive: Dissolve 50 mg of dibasic ammonium citrate in 1 mL of ultra-pure water.

  • Mix: Combine the 3-HPA solution and the ammonium citrate solution in a 9:1 ratio. Note: This mixture is light-sensitive and should be made fresh daily.

Step 3: Co-Crystallization (Spotting)
  • Mix 1 µL of the desalted oligonucleotide (approx. 10-50 µM) with 1 µL of the Matrix/Additive mixture.

  • Spot 1 µL of this final mixture onto a stainless steel MALDI target plate.

  • Self-Validation Step: On an adjacent spot, repeat the process using an unmodified version of the exact same oligonucleotide sequence.

  • Allow the spots to dry completely at room temperature to form uniform crystals.

Step 4: Acquisition and Data Analysis
  • Load the target plate into the MALDI-TOF instrument.

  • Acquire spectra in Negative Ion Linear Mode (oligonucleotides ionize best as [M−H]− anions).

  • Accumulate 500–1000 laser shots per spectrum to ensure a high signal-to-noise ratio.

  • Validation: Subtract the observed mass of the unmodified control spot from the observed mass of the 4'-thio-C spot.

    • Success Criterion: The ΔM must be exactly +16.07 Da ( ±1 Da depending on instrument resolution).

G Start Solid-Phase Synthesis (4'-thio-C Phosphoramidite) Cleavage Cleavage & Deprotection (NH4OH, 55°C) Start->Cleavage Desalt Cation Exchange Desalting (Remove Na+/K+) Cleavage->Desalt Matrix Matrix Co-crystallization (3-HPA + Ammonium Citrate) Desalt->Matrix MALDI MALDI-TOF MS Acquisition (Negative Ion Mode) Matrix->MALDI Analysis Self-Validating Analysis (Δ +16.07 Da vs Control) MALDI->Analysis

End-to-end workflow for the synthesis and MALDI-TOF validation of 4'-thio-cytidine modified oligonucleotides.

Conclusion

While ESI-MS provides unmatched resolution for long sequences, MALDI-TOF MS remains the most efficient, high-throughput modality for validating 4'-thio-cytidine incorporation in ASOs and siRNAs. By strictly controlling the ionization environment with 3-HPA and mitigating sodium adduct interference with ammonium citrate, researchers can confidently isolate the +16.07 Da mass shift. Implementing a self-validating protocol with parallel unmodified controls ensures absolute data integrity, accelerating the quality control pipeline for advanced nucleic acid therapeutics.

References

  • Synthesis and physical and physiological properties of 4′-thioRNA: application to post-modification of RNA aptamer toward NF-κB. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Why Mass-Check and when MALDI- or ESI-ToF? Metabion. Available at:[Link]

  • Analysis of Oligonucleotide Therapeutics using MALDI-8030 and LCMS-9030. Shimadzu. Available at:[Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine, 4'-thio-
Reactant of Route 2
Cytidine, 4'-thio-

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